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Compound of Interest

Compound Name:
(R)-2-(tert-Butyl-dimethyl-

silanyloxy)-propan-1-ol

CAS No.: 265309-82-8

Cat. No.: B1449967 Get Quote

In the landscape of modern organic synthesis, particularly within pharmaceutical development,

the precise manipulation of functional groups is paramount. Chiral molecules, which are non-

superimposable mirror images of each other, often exhibit profoundly different biological

activities. (R)-1,2-propanediol is a valuable C3 chiral building block, serving as a versatile

starting material for a multitude of complex target molecules.[1][2] However, its two hydroxyl

groups—one primary, one secondary—present a classic challenge of regioselectivity.

This guide focuses on a key derivative, (R)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol, a

molecule where the secondary alcohol is selectively protected by a tert-butyldimethylsilyl (TBS)

ether group. The TBS group is one of the most widely utilized silyl ethers in synthesis due to its

ideal balance of stability and ease of removal.[3] It is robust enough to withstand a wide array

of reaction conditions, yet can be cleaved selectively, often with fluoride-based reagents or

under specific acidic conditions.[3] By protecting the stereogenic secondary alcohol, this

compound liberates the primary alcohol for further synthetic transformations, making it a

powerful and strategic intermediate in the construction of chiral drugs and natural products.

Physicochemical and Spectroscopic Profile
The physical properties of (R)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol are crucial for its

handling, purification, and use in subsequent reactions. While extensive experimental data for
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this specific isomer is not broadly published, we can compile its known properties and provide

reliable estimations based on closely related structural analogs.

Core Physical Properties
A summary of the key physical and chemical identifiers for (R)-2-((tert-

butyldimethylsilyl)oxy)propan-1-ol is presented below.

Property Value Source(s)

IUPAC Name

(2R)-2-[tert-

butyl(dimethyl)silyl]oxypropan-

1-ol

[4]

CAS Number 265309-82-8 [4]

Molecular Formula C₉H₂₂O₂Si [4]

Molecular Weight 190.35 g/mol [4]

Appearance Colorless Liquid (Predicted) N/A

Boiling Point
~110 °C @ 6 mmHg

(Estimated)
[5]

Density
~0.892 g/mL @ 25 °C

(Estimated)
[5]

Refractive Index (n²⁰/D) ~1.4350 (Estimated) [5]

Solubility

Miscible with common organic

solvents (e.g., CH₂Cl₂, THF,

Ethyl Acetate, Hexanes). Low

solubility in water.

Structural Inference

Note: Boiling point, density, and refractive index are estimated values based on the closely

related structural isomer 3-((tert-butyldimethylsilyl)oxy)-propanol and should be considered as

approximations.

Spectroscopic Signature for Structural Verification
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Confirming the structure and purity of (R)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol is essential.

The following are predicted spectroscopic characteristics based on established principles of

NMR and IR spectroscopy.

¹H NMR (Proton Nuclear Magnetic Resonance): (CDCl₃, 400 MHz)

δ ~3.8-4.0 ppm (m, 1H): Methine proton (-CH(Me)OTBS). Its multiplicity will be a multiplet

due to coupling with both the methyl and methylene protons.

δ ~3.4-3.6 ppm (m, 2H): Methylene protons (-CH₂OH). These protons are diastereotopic

and will likely appear as a complex multiplet.

δ ~2.0 ppm (br s, 1H): Hydroxyl proton (-COH). This peak is often broad and its chemical

shift is variable depending on concentration and solvent. It will disappear upon a D₂O

shake.

δ ~1.15 ppm (d, 3H): Methyl protons (-CH(CH₃)OTBS). This will be a doublet due to

coupling with the methine proton.

δ 0.89 ppm (s, 9H):tert-Butyl protons on the silyl group (-SiC(CH₃)₃).

δ 0.07 ppm (s, 6H): Dimethyl protons on the silyl group (-Si(CH₃)₂).

¹³C NMR (Carbon Nuclear Magnetic Resonance): (CDCl₃, 100 MHz)

δ ~70-72 ppm: Methine carbon (-CH(Me)OTBS).

δ ~65-67 ppm: Methylene carbon (-CH₂OH).

δ ~25.8 ppm: Methyl carbons of the tert-butyl group (-SiC(CH₃)₃).

δ ~22-24 ppm: Methyl carbon (-CH(CH₃)OTBS).

δ ~18.1 ppm: Quaternary carbon of the tert-butyl group (-SiC(CH₃)₃).

δ ~ -4.5 ppm: Methyl carbons on the silicon atom (-Si(CH₃)₂).

IR (Infrared) Spectroscopy:
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~3350 cm⁻¹ (broad): O-H stretching vibration of the primary alcohol.

~2850-2960 cm⁻¹ (strong): C-H stretching of the alkyl and silyl methyl groups.

~1250 cm⁻¹ (strong): Si-CH₃ deformation.

~1050-1100 cm⁻¹ (strong): C-O stretching vibration.

~835 cm⁻¹ (strong): Si-C stretching vibration.

Synthesis Protocol: A Study in Regioselectivity
The primary challenge in synthesizing (R)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol is

achieving regioselective protection of the secondary hydroxyl group over the more sterically

accessible and typically more reactive primary hydroxyl group. A direct, one-step silylation of

(R)-1,2-propanediol would overwhelmingly yield the 1-OTBS isomer.[6] Therefore, a multi-step,

strategic approach is required to ensure the desired outcome.

Recommended Synthetic Workflow: An Orthogonal
Protection Strategy
This protocol employs an orthogonal protecting group strategy, which is a cornerstone of

complex molecule synthesis. We first protect the primary alcohol with a bulky trityl (Tr) group,

which shows high selectivity for primary alcohols. The remaining secondary alcohol is then

protected with the desired TBS group. Finally, the trityl group is selectively removed under mild

acidic conditions that leave the more robust TBS ether intact.
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Step 1: Selective Tritylation of Primary Alcohol

Step 2: Silylation of Secondary Alcohol

Step 3: Selective Deprotection of Trityl Group

(R)-1,2-propanediol

Trityl Chloride (TrCl)
Triethylamine (Et3N), DMAP

Dichloromethane (DCM)

(R)-1-(Trityloxy)propan-2-ol

TBS Chloride (TBSCl)
Imidazole

Dimethylformamide (DMF)

 

Fully Protected Diol
(R)-2-(TBS-oxy)-1-(Trityloxy)propane

80% Acetic Acid (aq.)
or p-TsOH in MeOH

(R)-2-((tert-Butyldimethylsilyl)oxy)propan-1-ol

Click to download full resolution via product page

Synthetic workflow for (R)-2-(TBS-oxy)propan-1-ol.
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Detailed Experimental Protocol
Materials: (R)-1,2-propanediol, Trityl chloride (TrCl), Triethylamine (Et₃N), 4-

(Dimethylamino)pyridine (DMAP), Dichloromethane (DCM), tert-Butyldimethylsilyl chloride

(TBSCl), Imidazole, Dimethylformamide (DMF), 80% aqueous Acetic Acid, Ethyl acetate,

Saturated aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄, Silica gel.

Step 1: Synthesis of (R)-1-(Trityloxy)propan-2-ol

To a solution of (R)-1,2-propanediol (1.0 eq) in anhydrous DCM in a round-bottom flask

under an inert atmosphere (N₂ or Ar), add Et₃N (1.2 eq) and a catalytic amount of DMAP

(0.05 eq).

Cool the solution to 0 °C in an ice bath.

Add Trityl chloride (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains

below 5 °C.

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with water. Separate the organic layer, and extract the

aqueous layer twice with DCM.

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield the mono-

tritylated intermediate.

Step 2: Synthesis of (R)-1-(Trityloxy)-2-((tert-butyldimethylsilyl)oxy)propane

Dissolve the product from Step 1 (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF under an

inert atmosphere.[7]

Add TBSCl (1.2 eq) to the solution at room temperature.[3]

Stir the reaction for 4-8 hours, monitoring by TLC until the starting material is consumed.
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Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

Combine the organic extracts, wash extensively with water to remove DMF, then wash with

brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the

fully protected diol, which is often used without further purification.

Step 3: Synthesis of (R)-2-((tert-Butyldimethylsilyl)oxy)propan-1-ol

Dissolve the crude product from Step 2 in 80% aqueous acetic acid.

Stir the mixture at room temperature for 2-4 hours. The lability of the trityl group in acid

allows for its selective removal.

Monitor the reaction carefully by TLC to prevent any cleavage of the TBS group.

Once the deprotection is complete, carefully neutralize the reaction by the slow addition of

saturated aqueous NaHCO₃ until effervescence ceases.

Extract the product with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.

Purify the final product by flash column chromatography to obtain pure (R)-2-((tert-

butyldimethylsilyl)oxy)propan-1-ol.

Application in Drug Development & Synthesis
The utility of (R)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol lies in its dual nature: a protected

chiral secondary alcohol and a free primary alcohol. This structure allows for a wide range of

selective transformations, making it a valuable intermediate in multi-step syntheses.

Chiral Pool Synthesis: It serves as a ready-to-use chiral building block, where the

stereocenter is already set and protected.
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Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde

(using reagents like Dess-Martin periodinane or PCC) or carboxylic acid without affecting the

TBS-protected secondary alcohol.

Nucleophilic Substitution: The primary alcohol can be converted into a leaving group (e.g., a

tosylate or mesylate) to allow for substitution reactions, such as the introduction of nitrogen

or carbon nucleophiles.

Orthogonal Deprotection: In a molecule with multiple protecting groups, the TBS group can

be selectively removed in the presence of other groups (like benzyl ethers), or other groups

can be removed while the TBS ether remains, allowing for precise, stepwise molecular

construction.[8]

Synthetic utility of (R)-2-(TBS-oxy)propan-1-ol.

Handling, Storage, and Safety
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective

equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin

and eyes.

Storage: (R)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol should be stored in a tightly sealed

container under an inert atmosphere (argon or nitrogen) to prevent hydrolysis from

atmospheric moisture. For long-term storage, refrigeration at 2-8 °C is recommended.

Stability: Silyl ethers are sensitive to acidic conditions and fluoride ion sources (e.g., TBAF,

HF). Avoid contact with strong acids. The compound is generally stable to basic and

organometallic reagents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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